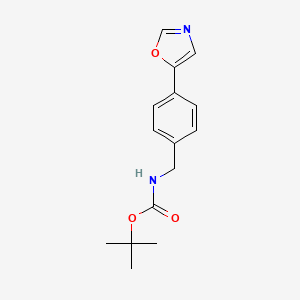

Tert-butyl 4-(oxazol-5-yl)benzylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(oxazol-5-yl)benzylcarbamate is a chemical compound with the CAS Number: 1360616-36-9 . It has a molecular weight of 274.32 and its IUPAC name is tert-butyl (4-(oxazol-5-yl)benzyl)carbamate .

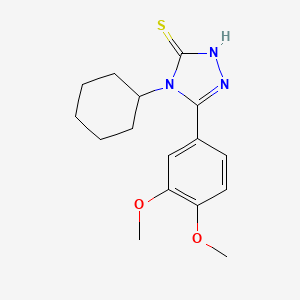

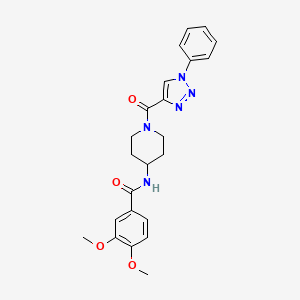

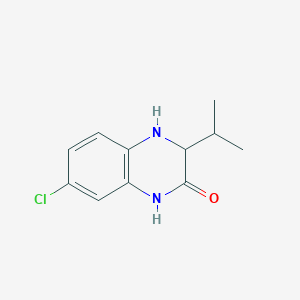

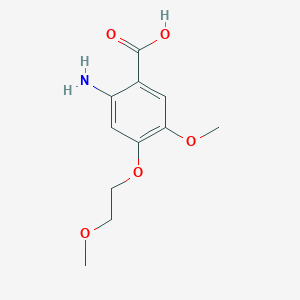

Molecular Structure Analysis

The InChI code for Tert-butyl 4-(oxazol-5-yl)benzylcarbamate is 1S/C15H18N2O3/c1-15(2,3)20-14(18)17-8-11-4-6-12(7-5-11)13-9-16-10-19-13/h4-7,9-10H,8H2,1-3H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 4-(oxazol-5-yl)benzylcarbamate is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- Intermediate in mTOR Targeted PROTAC Molecule Synthesis Tert-butyl compounds, closely related to Tert-butyl 4-(oxazol-5-yl)benzylcarbamate, are utilized as intermediates in the synthesis of targeted PROTAC molecules. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is a key intermediate in synthesizing the mTOR targeted PROTAC molecule PRO1. This synthesis involves palladium-catalyzed Suzuki reactions, indicating the significance of these compounds in complex organic syntheses (Zhang et al., 2022).

Crystal Structure and Antitumor Activity

Crystal Structure Analysis Certain tert-butyl compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, have been synthesized and studied for their crystal structures using single-crystal X-ray diffraction. These studies provide valuable insights into the molecular arrangements and potential applications in material science and pharmacology (叶姣 et al., 2015).

Antitumor Applications Related tert-butyl compounds have been explored for their antitumor activities. For example, the study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine revealed significant antitumor activity, with IC50 values against certain cancer cell lines, suggesting potential therapeutic applications (叶姣 et al., 2015).

Photophysical and Electrochemical Investigations

Photophysical Properties Compounds like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) demonstrate significant photophysical properties. These properties are pivotal in assessing their potential as universal fluorophores and in various sensor applications in both polymeric and solution studies (Fourati et al., 2011).

Electrochemical Properties The electrochemical properties of benzimidazole derivatives, including tert-butyl variants, have been synthesized and analyzed for their potential in donor–acceptor–donor type polymers. Such studies are crucial for developing new materials with specific electronic and optical properties (Ozelcaglayan et al., 2012).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-8-11-4-6-12(7-5-11)13-9-16-10-19-13/h4-7,9-10H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQHDTLQLUCSCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(oxazol-5-yl)benzylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2462815.png)

![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)

![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)

![(4-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2462833.png)